4-(Pyrrolidin-1-ylmethyl)benzonitrile
Description
Contextual Significance of Benzonitrile (B105546) and Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry
The benzonitrile unit, an aromatic ring bearing a nitrile group, is a versatile functional group in organic synthesis. The nitrile group can be transformed into various other functionalities, including amines, amides, and carboxylic acids, making it a valuable synthon. In medicinal chemistry, the benzonitrile moiety is present in numerous approved drugs and clinical candidates, where it can act as a key pharmacophore, engaging in crucial interactions with biological targets.
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of modern medicinal chemistry. Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with enzymes and receptors. The pyrrolidine scaffold is found in a wide range of natural products and synthetic drugs, exhibiting diverse biological activities. The incorporation of a pyrrolidine ring can enhance a molecule's solubility, metabolic stability, and cell permeability, thereby improving its pharmacokinetic profile.
Structural Framework and Nomenclature Considerations within Synthetic Strategies
The systematic name for the compound is 4-(Pyrrolidin-1-ylmethyl)benzonitrile. This name delineates its structure: a benzonitrile core substituted at the 4-position of the benzene (B151609) ring with a methyl group, which in turn is attached to the nitrogen atom (position 1) of a pyrrolidine ring.
A common synthetic strategy for this type of compound involves the nucleophilic substitution reaction between a benzyl (B1604629) halide and a cyclic amine. Specifically, the synthesis of this compound can be achieved through the alkylation of pyrrolidine with 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile (B47464). This straightforward approach allows for the efficient construction of the target molecule. An analogous synthesis has been reported for the corresponding aldehyde, where terephthalaldehyde (B141574) is converted in a multi-step process to 4-(pyrrolidin-1-ylmethyl)benzaldehyde, suggesting a similar pathway could be adapted for the nitrile. atlantis-press.com
| Property | Value |
| CAS Number | 78064-96-7 |
| Molecular Formula | C12H14N2 |
| Molecular Weight | 186.25 g/mol |
Overview of Research Trajectories for Alkylated Benzonitrile and Pyrrolidine Derivatives
Research into alkylated benzonitrile and pyrrolidine derivatives has been particularly fruitful in the development of novel therapeutic agents. Two prominent areas of investigation include selective androgen receptor modulators (SARMs) and lysine-specific demethylase 1 (LSD1) inhibitors.
Selective Androgen Receptor Modulators (SARMs): Derivatives of 4-(pyrrolidin-1-yl)benzonitrile (B86329) have been extensively studied as SARMs. These compounds are designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while avoiding undesirable effects in others, like the prostate. Research has shown that modifications to the pyrrolidine and benzonitrile moieties can significantly impact the potency and tissue selectivity of these compounds. For instance, the introduction of substituents on the pyrrolidine ring has been a key strategy to improve metabolic stability and pharmacokinetic profiles.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: More complex derivatives incorporating the 4-(pyrrolidin-3-yl)benzonitrile (B2813882) scaffold have emerged as potent and reversible inhibitors of LSD1, an enzyme implicated in various cancers. manchester.ac.uk These inhibitors function by competing with the natural substrate of LSD1, thereby modulating gene expression. The pyrrolidine and benzonitrile components of these molecules play crucial roles in binding to the active site of the enzyme. manchester.ac.uk
The following table summarizes some of the research areas for related derivatives:
| Research Area | Key Findings |
| Selective Androgen Receptor Modulators (SARMs) | 4-(Pyrrolidin-1-yl)benzonitrile derivatives show potential for anabolic effects with reduced prostate stimulation. manchester.ac.uk |
| LSD1 Inhibitors | 4-(Pyrrolidin-3-yl)benzonitrile derivatives have been identified as potent and reversible inhibitors of LSD1. manchester.ac.uk |
| Histamine (B1213489) H3 Receptor Antagonists | Complex derivatives containing the methylpyrrolidinyl and benzonitrile motifs, such as ABT-239, have shown efficacy in enhancing cognition and attention. researchgate.netnih.gov |
While direct and extensive research on this compound is not as widely published as for its more complex derivatives, its role as a fundamental building block and a lead compound for the development of more sophisticated molecules is clear. The foundational knowledge of its synthesis and the biological activities of its derivatives continue to drive further exploration in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURIZTVQZBYWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407167 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78064-96-7 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthetic Approaches for 4-(Pyrrolidin-1-ylmethyl)benzonitrile
The construction of the core structure of this compound is primarily accomplished by forming the crucial C-N bond between the benzylic carbon and the pyrrolidine (B122466) nitrogen. Several classical and modern synthetic reactions are employed for this purpose.
Nucleophilic Substitution Reactions at Benzylic Positions
A straightforward and widely utilized method for synthesizing this compound is the nucleophilic substitution reaction. This approach involves the reaction of a benzyl (B1604629) halide with pyrrolidine. Typically, 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile (B47464) serves as the electrophile. Pyrrolidine, acting as the nucleophile, displaces the halide leaving group to form the desired product.
The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct, thereby preventing the protonation and deactivation of the pyrrolidine nucleophile. The choice of solvent and temperature can be optimized to ensure high yields and minimize side reactions.
Table 1: Representative Conditions for Nucleophilic Substitution
| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-(Bromomethyl)benzonitrile | Pyrrolidine | K₂CO₃ | Acetonitrile (MeCN) | Room Temp. | High |
| 4-(Chloromethyl)benzonitrile | Pyrrolidine | Et₃N | Dichloromethane (DCM) | 0 °C to RT | Good |
Note: This table represents typical, illustrative conditions and yields may vary based on specific experimental parameters.
Reductive Amination Strategies for Benzyl-Pyrrolidine Linkage Formation
Reductive amination provides an alternative and highly efficient route to this compound. This two-step, one-pot process begins with the reaction between 4-formylbenzonitrile (4-cyanobenzaldehyde) and pyrrolidine to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and tolerance of various functional groups. This method is advantageous as it often proceeds under gentle conditions and generates the product in high purity. A similar strategy has been successfully used in the synthesis of the closely related 4-(pyrrolidin-1-ylmethyl)benzaldehyde. atlantis-press.com
Table 2: Common Reagents for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Key Features |
|---|---|---|---|---|
| 4-Formylbenzonitrile | Pyrrolidine | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) or CH₂Cl₂ | Mild, high yield, tolerates acid |
| 4-Formylbenzonitrile | Pyrrolidine | Sodium cyanoborohydride | Methanol (MeOH) | Effective at neutral to slightly acidic pH |
Note: This table illustrates common reagent combinations for this transformation.
Multicomponent Reaction Sequences Incorporating Pyrrolidine and Benzonitrile (B105546) Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly convergent and atom-economical approach. mdpi.comnih.gov While a specific one-pot MCR for this compound is not extensively documented, its synthesis can be envisioned through a Mannich-type reaction.
In a hypothetical Mannich reaction, 4-cyanobenzene (benzonitrile), formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde), and pyrrolidine could react, potentially under acidic conditions, to form the target molecule. The reaction would proceed via the formation of an Eschenmoser's salt-like intermediate from formaldehyde and pyrrolidine, which would then undergo electrophilic aromatic substitution onto the activated benzonitrile ring. The feasibility and regioselectivity of such a reaction would depend heavily on the specific reaction conditions and the electronic nature of the benzonitrile substrate.
Synthesis of Functionalized Benzonitrile-Pyrrolidine Analogues
The development of analogues of this compound is crucial for tuning its chemical and biological properties. These modifications can be introduced by either altering the benzonitrile starting material or by constructing a substituted pyrrolidine ring prior to its coupling with the benzyl moiety.
Derivatization of Benzonitrile Substrates and Their Halogenated Forms
A common strategy for creating analogues involves starting with a pre-functionalized benzonitrile ring. Halogenated benzonitriles (e.g., fluoro-, chloro-, or bromo-substituted) are particularly useful precursors. nih.gov These halogen atoms can be retained in the final product or used as handles for further transformations, such as cross-coupling reactions.
For instance, a substituted 4-(bromomethyl)benzonitrile can undergo nucleophilic substitution with pyrrolidine to yield an analogue with substituents on the aromatic ring. This approach has been applied in the synthesis of derivatives of the isomeric 4-(pyrrolidin-3-yl)benzonitrile (B2813882), where various aldehydes, including substituted benzonitriles, were used to build a diverse library of compounds. manchester.ac.uknih.gov
Table 3: Examples of Functionalized Benzonitrile Precursors
| Precursor | Synthetic Route | Potential Analogue Structure |
|---|---|---|
| 3-Fluoro-4-formylbenzonitrile | Reductive Amination | 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzonitrile |
| 2-Bromo-4-(bromomethyl)benzonitrile | Nucleophilic Substitution | 2-Bromo-4-(pyrrolidin-1-ylmethyl)benzonitrile |
Construction and Modification of Substituted Pyrrolidine Rings
Another powerful approach to diversification involves the synthesis of a substituted pyrrolidine ring, which is then coupled to the benzonitrile moiety. The synthesis of functionalized pyrrolidines is a well-established field of organic chemistry, with numerous methods available. osaka-u.ac.jpnih.gov
One prominent method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene dipolarophile, which can generate highly substituted pyrrolidines with excellent stereocontrol. nih.govmdpi.com For example, a chiral, substituted pyrrolidine can be synthesized and then N-alkylated using 4-(bromomethyl)benzonitrile to produce a chiral analogue of the target compound. This strategy allows for the introduction of stereocenters and various functional groups onto the saturated heterocyclic ring, significantly expanding the chemical space around the core structure. nih.gov
Catalytic Approaches for C-N Bond Formation in Benzylic and Aromatic Systems
The crucial step in the synthesis of this compound is the formation of the C-N bond between the pyrrolidine ring and the 4-cyanobenzyl moiety. Catalytic methods are highly favored for this transformation due to their efficiency, selectivity, and milder reaction conditions compared to classical methods. Palladium-catalyzed reactions have emerged as a powerful tool for the N-arylation and N-benzylation of amines. nih.gov
One of the most common approaches involves the reaction of pyrrolidine with a 4-cyanobenzyl halide, such as 4-(bromomethyl)benzonitrile, in the presence of a palladium catalyst. Various palladium precursors and phosphine (B1218219) ligands can be employed to facilitate this transformation. For instance, catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands such as 2-di-tert-butylphosphinobiphenyl have proven effective for the monoarylation of primary aliphatic amines and can be adapted for the benzylation of cyclic secondary amines like pyrrolidine. nih.gov
The catalytic cycle for such a palladium-catalyzed N-benzylation typically involves the oxidative addition of the 4-cyanobenzyl halide to the Pd(0) complex, followed by coordination of the pyrrolidine. Subsequent reductive elimination from the resulting palladium-amide complex furnishes the desired this compound and regenerates the active Pd(0) catalyst. The choice of ligand is critical in promoting the reductive elimination step and preventing side reactions.
Recent advancements have also explored tandem N-arylation/carboamination reactions, which allow for the construction of complex N-aryl-2-benzyl pyrrolidine derivatives in a one-pot process. nih.gov While not directly applicable to the synthesis of the parent this compound, these methods highlight the versatility of palladium catalysis in forming multiple C-N and C-C bonds with high levels of control.
Below is a table summarizing representative conditions for the palladium-catalyzed N-benzylation of amines, which are analogous to the synthesis of this compound.
| Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / 2-di-tert-butylphosphinobiphenyl | Primary Aliphatic Amine + Aryl Bromide | Toluene | 80-100 | 70-95 | nih.gov |
| Pd(OAc)₂ / BINAP | γ-Amino Alkenes + Aryl Bromides | Toluene | 100 | 60-80 | nih.gov |
| Pd₂(dba)₃ / Xantphos | Azaarylmethyl Amines + Aryl Bromides | Dioxane | 110 | Moderate to High | rsc.org |
Regioselective and Stereoselective Synthesis of Pyrrolidine-Containing Scaffolds
The synthesis of chiral derivatives of this compound requires precise control over the regioselectivity and stereoselectivity of the pyrrolidine ring formation or its subsequent functionalization.
The construction of enantiomerically pure or enriched pyrrolidine rings is a cornerstone of modern organic synthesis, given the prevalence of this motif in natural products and pharmaceuticals. sci-hub.ru Several asymmetric strategies can be envisioned for the synthesis of chiral precursors to this compound.
One powerful approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.org The use of chiral ligands or auxiliaries can induce high levels of stereoselectivity in this transformation. For instance, chiral N-tert-butanesulfinylamines can be used to direct the diastereoselective cycloaddition, leading to densely substituted pyrrolidines with excellent stereocontrol. acs.org The resulting sulfinyl group can be readily cleaved to afford the free chiral pyrrolidine.
Another well-established strategy relies on the use of the "chiral pool," employing readily available enantiopure starting materials such as amino acids. L-proline and its derivatives are common starting points for the synthesis of a variety of substituted pyrrolidines. nih.govnih.gov Chemical modifications of the proline scaffold can introduce desired substituents while retaining the inherent chirality.
Furthermore, asymmetric lithiation of N-Boc-pyrrolidine, mediated by a chiral ligand such as (-)-sparteine, allows for the enantioselective deprotonation at the 2-position. The resulting configurationally stable organolithium species can be trapped with various electrophiles to furnish enantioenriched 2-substituted pyrrolidines. nih.gov A subsequent N-alkylation with 4-cyanobenzyl bromide would then lead to the desired chiral target molecule.
The table below summarizes some asymmetric routes for the synthesis of chiral pyrrolidine derivatives.
| Methodology | Chiral Source/Catalyst | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Chiral N-tert-butanesulfinyl Auxiliary | Diastereoselective 1,3-dipolar cycloaddition | High dr | acs.org |
| Chiral Pool Synthesis | L-Proline | Functional group manipulation of the chiral scaffold | High ee | nih.govnih.gov |
| Asymmetric Lithiation | (-)-Sparteine | Enantioselective deprotonation of N-Boc-pyrrolidine | Good to excellent ee | nih.gov |
| Biocatalysis | Imine Reductases (IREDs) | Stereocomplementary reduction of 2-aryl-substituted pyrrolines | >99% ee | sci-hub.ru |
Once a chiral pyrrolidine scaffold is obtained, the introduction of the 4-cyanobenzyl group via alkylation must proceed with stereochemical control to avoid racemization or epimerization. The stereochemical outcome of the N-alkylation of a chiral pyrrolidine can be influenced by several factors, including the nature of the substituent on the pyrrolidine ring, the reaction conditions, and the presence of any directing groups.
For a chiral 2-substituted pyrrolidine, the nitrogen atom is typically considered to be configurationally stable, and N-alkylation is expected to proceed with retention of configuration at the stereocenter on the ring. The reaction is generally believed to follow an Sₙ2 mechanism, where the pyrrolidine nitrogen acts as a nucleophile attacking the benzylic carbon of the 4-cyanobenzyl halide.
In cases where a new stereocenter is formed during the synthesis, for example, through the alkylation of an enolate derived from a pyrrolidinone, the stereochemical control is crucial. The use of chiral auxiliaries on the pyrrolidine nitrogen can effectively direct the approach of the electrophile, leading to high diastereoselectivity.
Catalytic enantioselective alkylation methods have also been developed that could be applied to the synthesis of chiral precursors. For instance, primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-arylpropionaldehydes, proceeding through an Sₙ1-like mechanism involving a catalyst-associated carbocation. nih.gov While this specific example applies to C-alkylation, the principles of creating a chiral environment around the reactive species can be extended to N-alkylation reactions.
The stereochemical integrity of the pyrrolidine ring is generally maintained during N-benzylation reactions under standard conditions. The table below provides a general overview of the expected stereochemical outcomes in relevant reactions.
| Reaction Type | Chiral Substrate | Reagent | Expected Stereochemical Outcome | Reference |
|---|---|---|---|---|
| N-Alkylation | Chiral 2-substituted pyrrolidine | 4-Cyanobenzyl bromide | Retention of configuration at the ring stereocenter | General Principle |
| Asymmetric Allylic Alkylation | Benzyloxy imide | Allylic electrophile | Formation of a stereogenic quaternary center with high ee | nih.gov |
| Catalytic Enantioselective Alkylation | α-Arylpropionaldehyde | Diarylbromomethane | High enantioselectivity | nih.gov |
Comprehensive Structural Characterization Techniques
Advanced Spectroscopic Analysis
Spectroscopic methods are fundamental to elucidating the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) provide complementary information about the molecular framework, connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. uobasrah.edu.iqresearchgate.net For 4-(Pyrrolidin-1-ylmethyl)benzonitrile, ¹H and ¹³C NMR spectra would provide a detailed map of the hydrogen and carbon environments, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzonitrile (B105546) ring, the methylene (B1212753) bridge protons (-CH₂-), and the protons of the pyrrolidine (B122466) ring. The aromatic protons would likely appear as two doublets in the downfield region (typically 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene protons would present as a singlet, while the pyrrolidine protons would show two multiplets, corresponding to the alpha and beta positions relative to the nitrogen atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. researchgate.net Key expected signals include the nitrile carbon (C≡N) around 118-120 ppm, the quaternary aromatic carbon attached to the nitrile group, the other quaternary aromatic carbon attached to the methylene group, the aromatic CH carbons, the benzylic methylene carbon, and the two distinct sets of carbons in the pyrrolidine ring.
A hypothetical data table based on analogous structures is presented below for illustrative purposes.
| ¹H NMR (Proton) | Hypothetical Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~7.6 | Doublet | 2H, ortho to -CN |
| Aromatic Protons | ~7.4 | Doublet | 2H, ortho to -CH₂ |
| Methylene Protons | ~3.6 | Singlet | 2H, -CH₂- |
| Pyrrolidine Protons | ~2.5 | Multiplet | 4H, -N-CH₂- |
| Pyrrolidine Protons | ~1.8 | Multiplet | 4H, -CH₂-CH₂- |
| ¹³C NMR (Carbon) | Hypothetical Chemical Shift (δ ppm) | Assignment |
| Aromatic Carbon | ~144 | C-CH₂ |
| Aromatic Carbon | ~132 | CH (ortho to -CN) |
| Aromatic Carbon | ~129 | CH (ortho to -CH₂) |
| Nitrile Carbon | ~119 | -C≡N |
| Aromatic Carbon | ~111 | C-CN |
| Methylene Carbon | ~60 | -CH₂- |
| Pyrrolidine Carbon | ~54 | -N-CH₂- |
| Pyrrolidine Carbon | ~23 | -CH₂-CH₂- |
Note: The above data is illustrative and not based on experimentally verified spectra for the target compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, FAB-MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. For this compound (MW = 186.25 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 186.
The fragmentation pattern under techniques like Electrospray Ionization (ESI) or Electron Impact (EI) would likely involve characteristic cleavages. A primary fragmentation pathway would be the benzylic cleavage, leading to the loss of the pyrrolidinyl radical and the formation of a stable cyanobenzyl cation at m/z 116. Another significant fragmentation would involve the cleavage of the C-N bond within the pyrrolidine ring or the loss of the entire pyrrolidin-1-ylmethyl group. The fragmentation of benzonitrile itself often involves the loss of HCN/HNC. nih.gov
| Mass Spectrometry (MS) | Hypothetical m/z | Possible Fragment Identity |
| Molecular Ion | 186 | [C₁₂H₁₄N₂]⁺ |
| Fragment 1 | 116 | [C₈H₆N]⁺ (cyanobenzyl cation) |
| Fragment 2 | 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) |
Note: The above data is illustrative and not based on experimentally verified spectra for the target compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the most prominent and diagnostic peak in the IR and Raman spectra would be the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹. Other key vibrational modes would include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching: Below 3000 cm⁻¹ for the methylene and pyrrolidine groups.
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
C-N stretching: For the pyrrolidinyl and benzylic amine, typically found in the 1250-1020 cm⁻¹ range.
Out-of-plane C-H bending: For the 1,4-disubstituted benzene ring, a strong band is expected around 800-850 cm⁻¹.
| Vibrational Spectroscopy | Hypothetical Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| IR/Raman | ~3050 | Aromatic C-H stretch |
| IR/Raman | ~2970, 2850 | Aliphatic C-H stretch |
| IR/Raman | ~2230 | Nitrile (C≡N) stretch |
| IR/Raman | ~1610, 1515 | Aromatic C=C stretch |
| IR/Raman | ~1200 | C-N stretch |
| IR | ~830 | Aromatic C-H out-of-plane bend |
Note: The above data is illustrative and not based on experimentally verified spectra for the target compound.
Solid-State Structural Analysis
While spectroscopic methods reveal the molecular structure, solid-state analysis, particularly single-crystal X-ray diffraction, provides definitive information about the arrangement of molecules in the crystalline state.
Single Crystal X-ray Diffraction for Determination of Absolute Configuration and Crystal Packing
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would unambiguously confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsion angles for this compound.
As of now, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Crystal structures of related, more complex molecules containing the (pyrrolidin-1-yl)methylbenzonitrile moiety have been solved, but this data cannot be directly extrapolated to the simpler parent compound. A successful crystallographic analysis would reveal the conformation of the pyrrolidine ring (typically an envelope or twist conformation) and the orientation of the substituents on the benzene ring.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms
The data from X-ray diffraction also allows for a detailed analysis of the crystal packing, revealing the non-covalent interactions that govern the solid-state architecture. For this compound, potential intermolecular interactions would include:
C-H···N interactions: Weak hydrogen bonds could form between aromatic or aliphatic C-H donors and the nitrogen atom of the nitrile group or the pyrrolidine ring of neighboring molecules.
π-π stacking: Interactions between the aromatic rings of adjacent molecules could contribute to the crystal packing.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, stability, and electronic characteristics with high accuracy.
Density Functional Theory (DFT) for Ground State Properties and Optimized Molecular Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. espublisher.com For a molecule like 4-(Pyrrolidin-1-ylmethyl)benzonitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms—the optimized molecular structure. researchgate.net This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. These ground state properties are crucial for understanding the molecule's behavior and reactivity.
Conformational Analysis and Potential Energy Surface Mapping
The presence of flexible bonds in this compound, particularly the bond connecting the benzyl (B1604629) group to the pyrrolidine (B122466) ring, allows for multiple spatial orientations or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. researchgate.net By rotating specific bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the energy minima corresponding to stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are key to its chemical behavior. MEP and FMO analyses are used to visualize and quantify these characteristics.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. researchgate.netrsc.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack). nih.gov For this compound, an MEP analysis would likely highlight the nitrogen atom of the nitrile group as a region of high negative potential.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govmalayajournal.org A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to interact with other chemical species.
Theoretical Predictions of Chemical Reactivity and Mechanistic Pathways
Computational chemistry allows for the prediction of how a molecule will behave in a chemical reaction. By analyzing the electronic properties derived from DFT, MEP, and FMO calculations, researchers can predict the most likely sites for chemical reactions. malayajournal.orgbhu.ac.in For instance, the nucleophilic and electrophilic sites identified by the MEP map can suggest how the molecule will interact with different reagents. researchgate.net Furthermore, computational methods can be used to model the entire course of a chemical reaction, mapping out the energy changes as reactants are converted to products. This allows for the investigation of reaction mechanisms, the identification of transition states, and the calculation of activation energies, providing a detailed theoretical understanding of the molecule's reactivity. researchgate.net
Applications in Advanced Organic Synthesis and Material Science
A Cornerstone in Synthetic Chemistry: Utilization as an Intermediate and Building Block
The strategic importance of 4-(Pyrrolidin-1-ylmethyl)benzonitrile lies in its capacity to serve as a versatile scaffold in the construction of more complex chemical entities. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in a vast number of biologically active compounds and natural products. The benzonitrile (B105546) group, on the other hand, is a versatile functional group that can undergo a variety of chemical transformations.
A Precursor in the Creation of Complex Organic Architectures for Research
In the realm of medicinal chemistry and drug discovery, this compound and its derivatives are employed as key starting materials for the synthesis of complex organic molecules with potential therapeutic applications. For instance, research has shown that derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) are effective inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in certain types of cancer. The pyrrolidine-benzonitrile scaffold serves as a crucial pharmacophore that can be further elaborated to optimize potency and selectivity.
The synthesis of these complex architectures often involves multi-step reaction sequences where the pyrrolidine and benzonitrile moieties of the initial building block are sequentially modified. The nitrogen atom of the pyrrolidine ring can be functionalized, and the nitrile group can be hydrolyzed, reduced, or converted to other functional groups, allowing for the generation of a diverse library of compounds for biological screening.
Facilitating the Formation of Novel Functionalized Molecules
The chemical reactivity of both the pyrrolidine and benzonitrile groups makes this compound an ideal candidate for the synthesis of novel functionalized molecules. The pyrrolidine ring can participate in various cycloaddition and substitution reactions, while the benzonitrile group can be transformed into amines, amides, carboxylic acids, and tetrazoles, among other functionalities.
This dual reactivity allows for the introduction of a wide range of chemical properties into the final molecule, such as altered polarity, solubility, and receptor-binding capabilities. This versatility is highly sought after in the development of new chemical probes, ligands for biological targets, and functional organic materials.
Enhancing Materials: Integration into Polymeric Systems and Coatings
While direct applications of this compound in commercially available polymers and coatings are not extensively documented, the incorporation of pyrrolidine and benzonitrile functionalities into polymer backbones is a known strategy for enhancing material properties. The presence of the polar pyrrolidine ring can improve a polymer's adhesion, dyeability, and thermal stability.
The nitrile group, on the other hand, can enhance a polymer's resistance to solvents and act as a site for cross-linking or further functionalization. It is conceivable that monomers derived from this compound could be synthesized and polymerized to create specialty polymers with tailored properties for applications in areas such as high-performance coatings, membranes, and electronic materials.
A Potential Player in Agrochemical Innovation
Benzonitrile derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting herbicidal, insecticidal, or fungicidal activity. medcraveonline.com The specific role of this compound in this sector is less defined in publicly available literature. However, its structural motifs suggest its potential as a scaffold for the discovery of new agrochemicals.
The pyrrolidine ring is present in a number of successful agrochemicals, contributing to their biological activity and systemic properties within plants. By synthesizing and screening derivatives of this compound, researchers in agrochemical development could potentially identify new chemical entities with desirable crop protection characteristics. The general synthetic utility of benzonitrile as a precursor to agrochemicals further supports this potential application. researchgate.net
A Standard in Advanced Chromatographic Techniques
In the field of analytical chemistry, the purity and well-defined structure of compounds like this compound make them suitable for use as reference standards in advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques are essential for the separation, identification, and quantification of individual components in complex mixtures.
Mechanistic Insights and Structure Activity Relationship Sar Studies in Biological Research
Design Principles and Molecular Scaffolding in Drug Discovery Research
The design of novel therapeutic agents often relies on the use of privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets. The 4-(pyrrolidin-1-ylmethyl)benzonitrile structure incorporates two key components, the pyrrolidine (B122466) and benzonitrile (B105546) moieties, which are frequently utilized in medicinal chemistry for their favorable physicochemical and pharmacophoric properties.
Influence of the Pyrrolidine Moiety on Molecular Conformation and Three-Dimensional Coverage
One of the most critical aspects of the pyrrolidine scaffold is its non-planar, puckered nature. researchgate.net This "pseudorotation" allows the ring to adopt various conformations, such as envelope and twisted forms, which increases the three-dimensional (3D) coverage of the molecule. researchgate.net This ability to explore a wider conformational space is advantageous in drug design, as it can facilitate a better fit and stronger binding to the complex 3D structures of biological targets like proteins and enzymes. researchgate.netnih.gov
Furthermore, the sp³-hybridized carbon atoms in the pyrrolidine ring introduce stereochemistry, allowing for the creation of stereoisomers. researchgate.net The spatial orientation of substituents on the ring can dramatically alter the biological activity of a compound, as different stereoisomers may exhibit distinct binding modes with enantioselective protein targets. researchgate.net The nitrogen atom within the pyrrolidine ring also plays a crucial role. It typically acts as a basic center, which can be important for forming salt bridges or hydrogen bonds with acidic residues in a binding pocket. nih.gov Additionally, the nitrogen atom provides a convenient point for chemical modification, allowing for the attachment of various substituents to modulate a compound's potency, selectivity, and pharmacokinetic profile. nih.gov The introduction of the pyrrolidine ring into a drug molecule can also improve its water solubility and other physicochemical properties. nih.gov
Role of the Benzonitrile Moiety as a Key Pharmacophore in Molecular Recognition
The benzonitrile moiety, consisting of a cyano (-C≡N) group attached to a benzene (B151609) ring, is a prevalent pharmacophore in medicinal chemistry. A pharmacophore is defined as the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. nih.gov The benzonitrile group serves as a key element for molecular recognition, contributing to the binding affinity of a molecule to its target through various non-covalent interactions. mdpi.comselleckchem.com
The cyano group is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors such as the backbone N-H of amino acids in a protein. mdpi.com This interaction can be crucial for anchoring a ligand within its binding site. The nitrogen atom of the nitrile has a partial negative charge, making it an effective interaction point.
Beyond hydrogen bonding, the benzonitrile moiety can engage in other important interactions. The aromatic ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com Furthermore, the electron-withdrawing nature of the cyano group polarizes the benzene ring, enabling dipole-dipole and C-H⋯π interactions. mdpi.comnih.gov The rigid nature of the benzonitrile group also helps to reduce the conformational flexibility of a molecule, which can be entropically favorable for binding. In drug design, the benzonitrile fragment is often used as a bioisosteric replacement for other functional groups to improve metabolic stability, cell permeability, or target affinity.
Exploration of Receptor Antagonism and Enzyme Inhibition Mechanisms
The this compound scaffold and its derivatives have been investigated for their potential to modulate the activity of various receptors and enzymes. The combination of the basic pyrrolidine and the hydrogen-bonding benzonitrile provides a framework for potent and selective inhibition.
Histamine (B1213489) H3 Receptor Antagonism: Molecular Basis of Potency and Selectivity (e.g., ABT-239 and related structures)
The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the synthesis and release of histamine and other neurotransmitters. researchgate.netnih.gov H3R antagonists are of interest for treating cognitive disorders and other neurological conditions. nih.gov
ABT-239 is a potent and selective non-imidazole H3R antagonist that incorporates both a substituted pyrrolidine and a benzonitrile moiety within its structure. nih.govnih.gov Although not the exact this compound structure, its chemical name, 4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, highlights the importance of these two groups. nih.gov ABT-239 exhibits high affinity for both human and rat H3 receptors and is over 1000-fold selective against other histamine receptor subtypes (H1, H2, and H4). researchgate.netnih.gov
The basic nitrogen of the (2R)-2-methylpyrrolidinyl group is crucial for its antagonist activity, likely forming a key ionic interaction with a conserved aspartate residue (Asp114) in the third transmembrane domain of the H3 receptor, a common interaction for aminergic GPCR ligands. The benzonitrile moiety contributes significantly to the compound's high affinity and selectivity. It is thought to occupy a specific sub-pocket within the receptor, where the cyano group can act as a hydrogen bond acceptor, and the phenyl ring can engage in hydrophobic interactions. Structure-activity relationship studies on related compounds have shown that the presence and position of the nitrile group are critical for potent H3R antagonism. In addition to being a competitive antagonist, ABT-239 also acts as an inverse agonist, meaning it can inhibit the receptor's constitutive activity in the absence of an agonist. researchgate.netnih.gov
| Compound | Target | Activity (pKi) - Human | Activity (pKi) - Rat | Selectivity |
|---|---|---|---|---|
| ABT-239 | Histamine H3 Receptor | 9.5 | 8.9 | >1000-fold vs H1, H2, H4 |
TGF-β Type I Receptor Kinase (ALK5) Inhibition: Investigating Kinase Selectivity (e.g., EW-7197 related structures)
Transforming growth factor-beta (TGF-β) signaling plays a critical role in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. nih.gov The TGF-β signal is transduced through two transmembrane serine/threonine kinase receptors, type I (ALK5) and type II. Small molecule inhibitors that target the ATP-binding site of ALK5 are of significant therapeutic interest. nih.gov
While the specific compound this compound is not a widely reported scaffold for prominent ALK5 inhibitors like EW-7197, the structural features of this scaffold are relevant to the general principles of kinase inhibitor design. Kinase inhibitors typically feature a heterocyclic core that anchors the molecule in the adenine-binding region of the ATP pocket, forming key hydrogen bonds with the "hinge" region of the kinase.
Theoretically, a molecule based on the this compound scaffold could interact with the ALK5 active site. The benzonitrile moiety's nitrogen could act as a hydrogen bond acceptor, potentially interacting with hinge residues. The pyrrolidine ring, being a basic and flexible substituent, could extend into a solvent-exposed region or a nearby hydrophobic pocket, contributing to both affinity and selectivity. Kinase selectivity is often achieved by exploiting differences in the amino acid residues surrounding the ATP-binding site. The specific conformation and substitution pattern on the pyrrolidine ring could be tailored to fit the unique topology of the ALK5 active site while clashing with the active sites of other kinases, thereby conferring selectivity. However, literature on ALK5 inhibitors specifically utilizing this exact scaffold is sparse, suggesting other molecular frameworks have been more successfully pursued for this target.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): Mechanistic Aspects and Circumvention of Resistance
Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral replication cycle and a major target for antiretroviral therapy. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket (the NNRTI-binding pocket, NNIBP) located approximately 10 Å away from the enzyme's catalytic site. nih.govwikipedia.org This binding induces a conformational change in the enzyme that inhibits its function. wikipedia.org
The NNIBP is predominantly hydrophobic, lined with several aromatic and aliphatic amino acid residues. nih.gov Successful NNRTIs adopt a "butterfly" or "horseshoe" conformation within this pocket. mdpi.com Structure-activity relationship studies of various NNRTI classes have revealed that potent inhibitors often possess a central core with two "wings" that engage in hydrophobic and π-π stacking interactions with residues in the pocket.
A molecule like this compound possesses features that could, in principle, interact with the NNIBP. The benzonitrile ring could serve as one of the wings, with the aromatic ring making hydrophobic contact and the cyano group potentially interacting with the main chain or side chain of pocket residues. The pyrrolidin-1-ylmethyl group would constitute the other wing. The flexibility of the methylene (B1212753) linker would allow the pyrrolidine ring to adopt an optimal position to interact with another part of the pocket. The development of resistance is a major challenge with NNRTIs, as single-point mutations in the NNIBP can significantly reduce drug binding. wikipedia.org Circumventing resistance often involves designing more flexible inhibitors that can adapt to the altered shape of the mutated pocket or form interactions with highly conserved residues. While pyrrolidine-containing compounds have been explored as NNRTIs, specific research highlighting the this compound scaffold as a potent NNRTI is not prominent in the existing literature.
Selective Androgen Receptor Modulator (SARM) Activity: Insights into Receptor Binding Affinity and Metabolic Stability
Derivatives of this compound have been investigated as a novel class of tissue-selective androgen receptor modulators (SARMs). nih.gov The primary goal of this research has been to develop compounds with potent androgen agonistic activity and improved pharmacokinetic profiles, particularly concerning metabolic stability. nih.govnih.gov
Initial studies identified a 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivative as a SARM that demonstrated anabolic effects on muscle and the central nervous system (CNS) while having neutral effects on the prostate. nih.gov However, this lead compound suffered from poor metabolic stability. nih.gov To address this, modifications were made to the hydroxypyrrolidine and benzonitrile substituents. nih.gov
One successful optimization involved the introduction of dimethyl groups to the hydroxylpyrrolidine ring. The resulting compound, (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c , exhibited enhanced metabolic stability and a suitable pharmacokinetic profile. nih.gov In vivo studies with this derivative showed a significant increase in the weight of the levator ani muscle without affecting the prostate's weight, a key characteristic of a desirable SARM. nih.gov Furthermore, compound 1c demonstrated agonistic activity in the CNS. nih.gov
Further modifications led to the discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives. One such derivative, 2a , displayed strong androgen receptor (AR) binding affinity and improved metabolic stability. nih.gov Subsequent efforts to enhance AR agonistic activity focused on modifying the substituents of the 5-oxopyrrolidine ring. nih.govnih.gov This led to the identification of 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f ) as a clinical candidate. nih.gov Compound 2f exhibited an ideal SARM profile in the Hershberger assay and demonstrated good pharmacokinetic properties in multiple species. nih.govnih.gov The binding mode of 2f was confirmed through co-crystal structures with the androgen receptor. nih.gov
| Compound | Modifications | Key Findings | Reference |
|---|---|---|---|
| (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c | Dimethyl groups on the hydroxypyrrolidine ring | Improved metabolic stability and pharmacokinetic profile; anabolic effect on muscle without impacting the prostate. | nih.gov |
| 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2a | Oxo group on the pyrrolidine ring | Strong androgen receptor binding affinity and improved metabolic stability. | nih.gov |
| 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) | Ethyl and hydroxyl groups on the 5-oxopyrrolidine ring; trifluoromethyl group on the benzonitrile ring | Ideal SARM profile, good pharmacokinetic properties, and confirmed binding mode with the androgen receptor. | nih.govnih.gov |
TRPC5 Channel Inhibition: Structural Requirements for Activity and Benzimidazole (B57391) Core Modifications
The transient receptor potential cation channel 5 (TRPC5) is a therapeutic target for conditions such as anxiety, depression, and kidney disease. drugbank.comnih.gov Research into TRPC5 inhibitors has explored various chemical scaffolds, including those based on a benzimidazole core. drugbank.comresearchgate.net While this compound itself has not been highlighted as a direct TRPC5 inhibitor in the reviewed literature, the structural requirements for TRPC5 inhibition, particularly concerning benzimidazole-based compounds, offer insights into how the pyrrolidine-benzonitrile moiety could be incorporated into potential inhibitors.
Studies on benzimidazole-derived TRPC5 inhibitors like clemizole (B1669166) have revealed specific binding sites within the voltage sensor-like domain of the channel. drugbank.comnih.gov Structure-activity relationship (SAR) studies on the 2-aminobenzimidazole (B67599) scaffold have been conducted to develop potent and selective TRPC5 inhibitors. These investigations have explored modifications at the 2-position of the benzimidazole core, leading to the discovery of potent inhibitors. researchgate.net
For a molecule to effectively inhibit the TRPC5 channel, it typically requires a specific arrangement of hydrophobic and hydrogen-bonding groups to interact with the binding pocket. The pyrrolidine ring, with its potential for substitution and its defined three-dimensional structure, could serve as a key component in designing novel TRPC5 inhibitors. The benzonitrile group could also be involved in crucial interactions within the receptor.
Cyclin-Dependent Kinase CRK12 Inhibition: Mode of Action in Trypanosomiasis Research
Cyclin-dependent kinase 12 (CRK12) has been identified as a promising therapeutic target for human African trypanosomiasis, a disease caused by Trypanosoma brucei. mdpi.comresearchgate.net Inhibition of CRK12 disrupts the parasite's cell cycle, leading to its death. mdpi.com
In the search for effective CRK12 inhibitors, a series of diaminothiazole compounds have been investigated. Within this research, a derivative of this compound, specifically 2,6-difluoro-4-(pyrrolidin-1-ylmethyl)benzonitrile , was synthesized as part of a medicinal chemistry program. The mode of action of these inhibitors involves binding to the ATP-binding pocket of CRK12. mdpi.comresearchgate.net Key interactions often include hydrogen bonds with hinge residues like ALA433. researchgate.net
SAR studies on related diaminothiazole series have shown that modifications to the substituent at the 4-position of the benzonitrile ring, as well as the nature of the heterocyclic group (such as pyrrolidine), can significantly impact the compound's potency against the parasite. For instance, replacing the pyrrolidine with a methylpiperazine or morpholine (B109124) group resulted in reduced efficacy in mouse models. This highlights the importance of the pyrrolidine moiety for the biological activity of these CRK12 inhibitors.
| Analog | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Methylpiperazine analog | Replacement of pyrrolidine with methylpiperazine | Less efficacious in mouse models | |
| Morpholine analog | Replacement of pyrrolidine with morpholine | Less efficacious in mouse models | |
| Azetidine analog | Replacement of pyrrolidine with azetidine | Lost potency against parasites in vitro |
Cholinergic System Modulation and Antihypertensive Research
Currently, there is a lack of specific research in the public domain detailing the activity of this compound in the context of cholinergic system modulation or its potential as an antihypertensive agent. While some studies have indicated that pyrrolidine-containing compounds can exhibit antihypertensive properties, these findings are related to different chemical scaffolds and cannot be directly extrapolated to this compound.
Detailed Structure-Activity Relationship (SAR) Investigations
Impact of Substituent Modifications on Molecular Efficacy and Selectivity
The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of substituents on both the pyrrolidine and benzonitrile rings.
In the context of SARM activity, modifications to the pyrrolidine ring have been shown to significantly improve metabolic stability and efficacy. nih.govnih.gov The introduction of a 5-oxo group on the pyrrolidine ring enhanced androgen receptor binding affinity. nih.gov Further substitutions on this 5-oxopyrrolidine ring, such as the addition of ethyl and hydroxy groups, in combination with a trifluoromethyl group on the benzonitrile ring, led to a compound with an ideal SARM profile. nih.govnih.gov
For CRK12 inhibition, the presence of the pyrrolidine ring itself appears to be crucial for potency, as its replacement with other heterocycles like azetidine, methylpiperazine, or morpholine led to a decrease or loss of activity. The addition of fluorine atoms to the benzonitrile ring at positions 2 and 6 was also a feature of the synthesized CRK12 inhibitor intermediate.
In a related series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives developed as inhibitors of lysine-specific demethylase 1 (LSD1), SAR studies revealed that the nitrile group forms a key hydrogen bond with Lys661 in the active site. The basic center of the pyrrolidine is directed towards acidic residues Asp555 and Asp556. The substituents on the pyrrolidine ring were also found to be critical for potency.
Linker Chemistry and Conformational Preferences in Biological Recognition Events
The methylene linker connecting the pyrrolidine and benzonitrile moieties in this compound plays a crucial role in orienting these two key pharmacophoric elements for effective interaction with their biological targets. While the reviewed literature does not delve into extensive modifications of this specific linker for this exact compound, the principles of linker chemistry and conformational preferences are evident in the broader research on related structures.
The non-planarity and "pseudorotation" of the pyrrolidine ring allow it to adopt various conformations, which can be influenced by its substituents. This conformational flexibility enables the molecule to adapt to the topology of the binding site. The stereochemistry of the substituents on the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit distinct biological profiles due to their unique binding modes with enantioselective proteins.
In the development of SARMs based on the 4-(pyrrolidin-1-yl)benzonitrile scaffold, the conformational preferences dictated by the substituents on the pyrrolidine ring were key to achieving high binding affinity and selectivity for the androgen receptor. nih.gov Similarly, for LSD1 inhibitors, the trans-diastereomer of a disubstituted pyrrolidine was predicted to adopt a conformation where the aryl rings are oriented favorably for binding. The pyrrolidine ring in these inhibitors acts as a central scaffold, and its flexibility allows for a variety of "scaffold hops" without losing the essential interactions with the protein.
Intellectual Property and Patent Landscape
Patenting Trends and Strategic Development of Benzonitrile-Pyrrolidine Derivatives
The patenting trends for benzonitrile-pyrrolidine derivatives indicate a strategic focus on their therapeutic potential, particularly in areas such as oncology and neurological disorders. The core structure, combining a rigid aromatic nitrile group with a flexible saturated heterocycle, offers a versatile scaffold for designing molecules with specific biological activities.
One notable example of a closely related patented compound is 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of Letrozole, a potent aromatase inhibitor used in the treatment of hormone-dependent breast cancer. google.com The extensive patenting around Letrozole and its intermediates highlights a strategic approach to protecting not only the final active pharmaceutical ingredient but also the crucial building blocks and synthetic pathways. google.com This strategy aims to create a robust intellectual property portfolio that can extend market exclusivity and deter generic competition.
Furthermore, the development of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer, underscores the strategic value of this chemical class. Although this is a structural isomer of the primary subject, the patenting of these derivatives indicates a clear trend towards exploring the therapeutic applications of benzonitrile-pyrrolidine scaffolds in oncology.
While direct patents for 4-(Pyrrolidin-1-ylmethyl)benzonitrile are not prominently found, its inclusion as a substructure in broader patent claims is a key strategic development. For instance, a US patent for phosphonosuccinic acid derivatives, aimed at treating calcium metabolic disorders, includes "Pyrrolidin-1-ylmethyl" as a claimed radical. This exemplifies a common patenting strategy where a core structure is functionalized with various substituents, including the this compound moiety, to create a broad patent scope covering a multitude of related compounds.
Analysis of Patented Synthetic Routes and Claimed Research Applications
The analysis of patented synthetic routes for compounds structurally related to this compound provides insight into the likely methods for its preparation. The most relevant patented syntheses involve the reaction of a halo-substituted tolunitrile with a nitrogen-containing heterocycle.
For the analogous compound, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a common patented route involves the reaction of α-bromo-4-tolunitrile with 1,2,4-triazole (B32235). google.com Several patents describe variations of this process, focusing on improving yield, selectivity, and reducing the need for costly purification methods like column chromatography. google.com These patents claim the use of different solvents, bases, and reaction conditions to optimize the synthesis. For example, one patented process describes reacting an alkali metal salt of 1,2,4-triazole with an α-halo substituted tolunitrile in the presence of dimethylformamide. google.com
Based on these precedents, a likely patented synthetic route for this compound would involve the nucleophilic substitution reaction between 4-(halomethyl)benzonitrile (e.g., 4-(bromomethyl)benzonitrile) and pyrrolidine (B122466). This straightforward approach is a well-established method for forming such carbon-nitrogen bonds.
In terms of claimed research applications, while specific applications for this compound are not explicitly detailed in dedicated patents, the applications of closely related benzonitrile-pyrrolidine derivatives are indicative of its potential uses. As mentioned, derivatives of 4-(pyrrolidin-3-yl)benzonitrile are being investigated as inhibitors of LSD1 for cancer therapy.
The broader class of pyrrolidine derivatives has been the subject of patent reviews for their potential as antibacterial agents. Furthermore, substituted pyrrolidine compounds have been patented for their activity on the central nervous system, suggesting potential applications in treating neurological disorders.
The following table summarizes the key patented information for structurally related compounds, offering a proxy for the potential intellectual property landscape of this compound.
| Compound/Derivative Class | Patented Synthetic Approach | Claimed Research Application/Utility | Relevant Patent Information |
| 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | Reaction of α-bromo-4-tolunitrile with 1,2,4-triazole or its salt. google.com | Intermediate for the synthesis of Letrozole, an aromatase inhibitor for breast cancer treatment. google.com | Focus on improving reaction efficiency and purity to avoid chromatographic separation. google.com |
| 4-(Pyrrolidin-3-yl)benzonitrile Derivatives | Not explicitly detailed in the provided context. | Inhibitors of Lysine Specific Demethylase 1 (LSD1) for potential cancer therapy. | Development of scaffold-hops of known inhibitors to create novel intellectual property. |
| Phosphonosuccinic Acid Derivatives with Pyrrolidin-1-ylmethyl moiety | Synthesis involves the reaction of phosphonoacetic acid triethyl ester with a substituted butyric acid methyl ester. | Treatment of calcium metabolic disorders. | Broad claims covering various substituents to maximize patent scope. |
| Substituted Pyrrolidine Compounds | Methods based on chiral dirhodium catalysts. | Treatment of central nervous system disorders. | Focus on stereoselective synthesis to obtain specific enantiomers with desired activity. |
Q & A
Q. What strategies optimize structure-activity relationships (SAR) for pharmaceutical applications?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., fluorophenyl, pyridinyl) and assay biological activity. For pyrazole derivatives, IC values correlate with electron-withdrawing groups at the benzonitrile moiety .
- Use QSAR models to predict logP and solubility, critical for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
